N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide

Regioisomerism Physicochemical profiling Chromatographic separation

Researchers targeting FABP4/5 for metabolic diseases face reproducibility risks from regioisomer contamination. This meta-acetyl isomer (CAS 853891-98-2) is the patent-precedented chemotype from US 9,353,102 B2, with defined SAR for type 2 diabetes, atherosclerosis, and NASH. • Confirmed meta-acetyl regiospecificity eliminates confounding activity from para-substituted isomers • C3 propanamide linker extends pharmacophore reach by ~1.2-1.5 Å vs. acetamide analogs • In stock with rapid global delivery for hit-to-lead and matched-pair SAR studies

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
Cat. No. B4237019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CS2
InChIInChI=1S/C15H15NO2S/c1-11(17)12-4-2-5-13(10-12)16-15(18)8-7-14-6-3-9-19-14/h2-6,9-10H,7-8H2,1H3,(H,16,18)
InChIKeyTZUIAYSGBINYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide (CAS 853891-98-2) is a synthetic, non-annulated thiophenylamide with the molecular formula C₁₅H₁₅NO₂S and a monoisotopic mass of 273.08 Da [1]. The compound consists of a 3-acetylphenyl moiety linked via a propanamide chain to a thiophen-2-yl ring. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 503.7±40.0 °C, an ACD/LogP of 2.97, and a topological polar surface area of 74 Ų . The compound is indexed in authoritative cheminformatics databases including ChemSpider (CSID:2257476), PubChem (SID 39845218, CID 12151206), and ChEBI, and is catalogued as a FABP 4/5 inhibitor chemotype in the patent literature (US 9,353,102 B2) [1][2][3].

Chemotype Patent-anchored FABP4/5 inhibitor
Regiochemistry Meta-acetyl phenyl substitution
Linker 3-carbon propanamide bridge
Profile Predicted drug-like parameters (Ro5: 0)

Why Generic In-Class Substitution Fails


Within the thiophenylamide chemotype, the regiochemistry of the acetyl substituent on the phenyl ring (meta vs. para vs. ortho) and the length of the linker between the phenyl and thiophene rings produce distinct conformational profiles that directly impact molecular recognition. The meta-acetyl configuration of N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide places the acetyl group in a geometric orientation that differs fundamentally from the para-substituted isomer N-(4-acetylphenyl)-3-(2-thienyl)propanamide, resulting in altered hydrogen-bond acceptor/donor topology and steric accessibility at the amide linkage . These regioisomeric differences are known to translate into divergent binding affinities at protein targets, differential metabolic stability, and distinct ADME profiles in thiophene-based amide series [1]. Consequently, procurement of the correct positional isomer is critical for assay reproducibility and meaningful structure-activity relationship (SAR) interpretation.

Regioisomer mismatch
Para-acetyl or ortho isomers alter hydrogen-bond topology and binding geometry; predicted boiling point differs by ~7 °C, indicating distinct intermolecular behavior.
Linker length variation
Shorter acetamide analog (CHEBI:112782) reduces pharmacophore reach by ~1.2–1.5 Å and removes one rotatable bond, potentially shifting FABP pocket fit.
Target class misassignment
Thiophene-propanamides directed at CCR5, JNK, or AChE belong to different patent families and do not share the FABP4/5 IP anchor of this chemotype.

Quantitative Differentiation from Closest Analogs


Positional Isomer Effects on Physicochemical Profile

The meta-acetyl regioisomer N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide exhibits a predicted boiling point approximately 7 °C lower than its para-substituted counterpart N-(4-acetylphenyl)-3-(2-thienyl)propanamide (503.7 vs. 510.7 °C), a reduced enthalpy of vaporization (77.3 vs. 78.2 kJ/mol), and a lower flash point (258.4 vs. 261.8 °C). These differences, though modest, are reproducible across the ACD/Labs Percepta prediction algorithm and reflect the altered dipole moment and intermolecular packing arising from the meta vs. para acetyl orientation . Such differences are sufficient to drive distinct retention times in reversed-phase HPLC and GC analyses, enabling unambiguous identity confirmation in procurement quality control .

Regioisomer ΔBP
Data to verify
ΔBP ≈ -7 °C, ΔΔHvap ≈ -0.9 kJ/mol, ΔFlash Point ≈ -3.4 °C (meta vs. para)
Supports chromatographic identity confirmation
ACD/Labs predicted; experimental verification needed
Regioisomerism Physicochemical profiling Chromatographic separation

Linker Length Impact on Pharmacophore Geometry

N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide possesses a three-carbon propanamide linker between the amide nitrogen and the thiophene ring. In contrast, its closest ChEBI-listed analog, N-(3-acetylphenyl)-2-thiophen-2-ylacetamide (CHEBI:112782), contains a two-carbon acetamide linker [1]. This one-methylene difference increases the accessible conformational space (5 freely rotating bonds vs. 4 in the acetamide analog), extends the distance between the acetylphenyl and thiophene pharmacophoric elements by approximately 1.2–1.5 Å, and raises the molecular weight from 259.3 to 273.4 Da [1]. In related thiophene-based FABP inhibitor series, linker length has been shown to modulate both binding potency and isoform selectivity by altering the depth of the thiophene moiety's insertion into the fatty acid binding pocket [2].

Linker length effect
Cross-study comparable
+1 methylene unit, ΔMW +14 Da, estimated reach +1.2–1.5 Å vs. acetamide analog
Extended pharmacophore may alter FABP binding pocket fit
Inferred from analog structural data; direct binding data pending
Linker optimization Conformational analysis Pharmacophore modeling

Patent-Anchored FABP 4/5 Inhibitor Chemotype

The non-annulated thiophenylamide scaffold encompassing N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is explicitly claimed in US Patent 9,353,102 B2 as a fatty-acid binding protein (FABP) 4 and/or 5 inhibitor chemotype for metabolic and inflammatory indications including type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis [1]. This assignment distinguishes the compound from other thiophene-propanamide derivatives directed at unrelated targets such as CCR5 antagonism (HIV entry), kinase inhibition (JNK, ITK), or acetylcholinesterase inhibition [2]. Within the patent disclosure, the meta-acetylphenyl substitution pattern represents a specific exemplification of the R³ aryl substituent, providing a defined intellectual property anchor that is absent for the para isomer or acetamide-linked analogs [1].

Patent target class
Class-level inference
FABP4/5 inhibitor chemotype (US 9,353,102 B2) vs. CCR5, JNK, ITK, AChE-directed analogs
Defined IP anchor for metabolic disease research
Target annotation from patent and BindingDB
FABP inhibitor Metabolic disease Patent landscape

Predicted Drug-Likeness and Oral Bioavailability

N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide exhibits a favorable in silico drug-likeness profile: molecular weight 273.35 Da (<500 Da cutoff), ACD/LogP 2.97 (<5 cutoff), 1 hydrogen bond donor, 3 hydrogen bond acceptors, and zero Lipinski Rule-of-Five violations . Its topological polar surface area (TPSA) of 74 Ų falls below the 140 Ų threshold associated with poor oral absorption, and the predicted ACD/BCF (bioconcentration factor) of ~102 at pH 7.4 indicates moderate tissue distribution potential . This profile compares favorably to bulkier thiazole-containing analogs such as N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (MW ~356 Da, TPSA >90 Ų), which approach or exceed common drug-likeness thresholds .

Drug-likeness profile
Cross-study comparable
MW 273 Da, LogP 2.97, TPSA 74 Ų, Ro5 violations: 0; comparator MW ~356 Da, TPSA >90 Ų
Lighter scaffold may facilitate lead optimization
Predicted parameters; experimental ADME pending
Drug-likeness ADME prediction Lead optimization

Recommended Application Scenarios


FABP4/5 Inhibitor Lead Identification for Metabolic Disease

Given its explicit patent classification as a non-annulated thiophenylamide FABP 4/5 inhibitor chemotype [1], N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide is a chemically tractable starting point for hit-to-lead campaigns targeting type 2 diabetes, atherosclerosis, and NASH. Its favorable drug-likeness profile (MW 273.35 Da, LogP 2.97, zero Ro5 violations) supports efficient analoging and pharmacokinetic optimization. Research groups seeking a patent-precedented scaffold with defined SAR vectors should prioritize this compound over uncharacterized thiophene derivatives directed at disparate targets such as CCR5 or JNK.

Regioisomeric Selectivity Profiling in Biophysical Assays

The documented physicochemical divergence between the meta- and para-acetyl regioisomers (ΔBP ≈ -7 °C, differing chromatographic retention) makes N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide an essential tool for investigating regioisomer-dependent target engagement. Procurement of both meta and para isomers as a matched pair enables differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA) studies that explicitly quantify the contribution of acetyl group position to binding thermodynamics and cellular target occupancy.

Linker Length SAR in Amide-Containing Probe Series

The three-carbon propanamide linker of this compound provides an additional methylene unit compared to the acetamide analog CHEBI:112782 [2], resulting in an extended pharmacophore reach of approximately 1.2–1.5 Å. This makes the compound a valuable comparator in systematic linker-length SAR studies, where parallel testing of C2, C3, and C4 linker variants can map the optimal spacing between the acetylphenyl and thiophene moieties required for productive binding to the FABP4/5 fatty acid binding pocket [1].

Chemical Probe Development for Inflammatory Disorders

Thiophene-based compounds, including those bearing propanamide linkers and acetylphenyl substituents, have demonstrated anti-inflammatory activity in preclinical models through modulation of arachidonic acid pathways and phospholipase A2 inhibition [3]. N-(3-acetylphenyl)-3-(thiophen-2-yl)propanamide can serve as a substructure for designing chemical probes to dissect the role of FABP4/5 in macrophage inflammatory signaling, leveraging the well-precedented anti-inflammatory pharmacophore embedded in its thiophene-propanamide core.

Application
Selection Property
Validation Focus
FABP4/5 inhibitor lead identification
Patent-anchored chemotype with drug-like parameters
FABP4/5 binding and functional assays
Regioisomeric target engagement profiling
Meta-acetyl isomer with distinct chromatographic retention
DSF, SPR, or CETSA binding thermodynamics
Linker length SAR studies
3-carbon propanamide extending pharmacophore reach
Systematic C2/C3/C4 linker comparison in binding assays
Chemical probe for inflammatory signaling
Reported anti-inflammatory pharmacophore in preclinical models
FABP4/5 modulation in macrophage signaling pathways
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